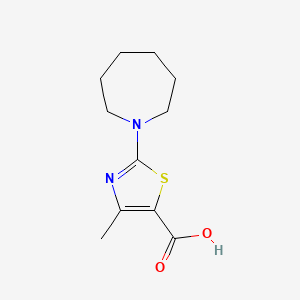
2-Chlor-4-(4-Fluorphenoxy)pyrimidin
Übersicht
Beschreibung
2-Chloro-4-(4-fluorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2O . It is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-fluorophenoxy)pyrimidine and similar compounds often involves several steps, including cyclization, chlorination, and nucleophilic substitution . For example, new 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-fluorophenoxy)pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chlorine atom and a fluorine atom, which are attached to the pyrimidine ring .
Chemical Reactions Analysis
2-Chloro-4-(4-fluorophenoxy)pyrimidine, like other pyrimidine derivatives, can undergo various chemical reactions. For instance, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(4-fluorophenoxy)pyrimidine include a molecular weight of 224.62 . It is a powder at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Charakterisierung
2-Chlor-4-(4-Fluorphenoxy)pyrimidin: wird in der pharmazeutischen Charakterisierung verwendet, um verschiedene physikalische und chemische Eigenschaften zu untersuchen. Techniken wie die Heißstufenmikroskopie (HSM) werden eingesetzt, um die Morphologie der Probe, die kristalline Natur, den Polymorphismus, die Desolvatisierung, die Mischbarkeit, das Schmelzen, die Festkörperübergänge und die Inkompatibilität zwischen den Verbindungen zu beobachten . Diese Verbindung kann in Verbindung mit HSM verwendet werden, um die Beobachtungen der Differential Scanning Calorimetry (DSC) und der Thermogravimetrischen Analyse (TGA) zu unterstützen.
Arzneimittelentwicklung
In der Arzneimittelentwicklung dient diese Verbindung als Vorläufer für die Herstellung neuer Arzneimittel. Sie wurde als pharmazeutischer Wirkstoff (API) für ihre Löslichkeit mit Carbonsäuren gescreent, die in Salzscreeningstudien üblicherweise als potentielle Koformer verwendet werden . Dieser Prozess ist entscheidend für die Entwicklung von Arzneimitteln mit schlechter Wasserlöslichkeit.
Synthese von Pyrimidinderivaten
Die Verbindung ist ein wichtiger Ausgangsstoff für die regioselektive Synthese neuer Pyrimidinderivate. Ihr stark elektronenarmer Charakter macht sie für nucleophile aromatische Substitutionsreaktionen (SNAr) geeignet, so dass verschiedene Aryl-, Alkyl- oder Heteroarylgruppen in den Pyrimidinring eingeführt werden können .
Serotoninrezeptorforschung
Modifikationen von This compound können seinen hydrophoben Charakter verbessern, was voraussichtlich die Bindungsaffinität an Serotonin-(5-HT)-Rezeptorstellen erhöht. Dies ist von Bedeutung für das Verständnis der Wechselwirkung zwischen Liganden und Rezeptoren, insbesondere im Kontext der neurologischen Forschung und des Wirkstoffdesigns .
Krebsforschung
Pyrimidinderivate, darunter auch die aus This compound synthetisierten, haben in der Krebsforschung Potenzial gezeigt. Sie üben ihre Wirkung aus, indem sie Proteinkinasen hemmen, die essentielle Enzyme sind, die das Zellwachstum, die Differenzierung, die Migration und den Stoffwechsel steuern .
Festkörpercharakterisierung
Diese Verbindung kann in der Festkörpercharakterisierung verwendet werden, um die Materialeigenschaften in Abhängigkeit von Temperatur und Zeit zu verstehen. Die Kombination von HSM mit anderen Charakterisierungstechniken wie der Fourier-Transform-Infrarotspektroskopie (FTIR), der Raman-Spektroskopie und der Rasterelektronenmikroskopie (REM) kann ein umfassendes Verständnis der Festkörpereigenschaften von Arzneimitteln liefern .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-(4-fluorophenoxy)pyrimidine is the voltage-gated sodium channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
2-Chloro-4-(4-fluorophenoxy)pyrimidine acts as a state-dependent sodium channel blocker . It has been found to be approximately 1000 times more potent, with 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers such as carbamazepine and lamotrigine .
Biochemical Pathways
The compound’s interaction with sodium channels affects the neuronal excitability and pain signaling pathways . By blocking these channels, it can help to alleviate the hyperexcitability associated with chronic pain conditions .
Pharmacokinetics
Its potency and fast onset kinetics suggest that it may have good bioavailability .
Result of Action
The blocking of sodium channels by 2-Chloro-4-(4-fluorophenoxy)pyrimidine results in the reduction of neuronal hyperexcitability, thereby alleviating pain . In rat pain models, it had minimal effective doses of 1 to 3 mg/kg p.o. in various pain conditions, and its efficacy was similar to clinically relevant comparators .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-fluorophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAFNQZHMMICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090835-72-5 | |
| Record name | 2-chloro-4-(4-fluorophenoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)




![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)


![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)


